1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one
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Overview
Description
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one typically involves the reaction of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide with methylmagnesium chloride in tetrahydrofuran (THF) at temperatures between 12-16°C . The reaction mixture is then heated to reflux, followed by quenching with a saturated ammonium chloride solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of fragrances, pharmaceuticals, and resins.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity . These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Biological Activity
Overview
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one is a halogenated phenolic ketone that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of bromine and fluorine substituents along with a hydroxyl group on the phenyl ring, which may influence its reactivity and biological interactions.
- Molecular Formula : C9H8BrF1O2
- Molecular Weight : 251.06 g/mol
- Structure : The compound consists of a propanone side chain attached to a phenolic structure with bromine and fluorine substituents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to receptors.
- Halogen Bonding : The presence of halogens (bromine and fluorine) allows for unique interactions that can modulate the activity of proteins and enzymes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown:
- In vitro Testing : The compound demonstrated significant inhibition of bacterial growth in assays against Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anticancer Activity
The potential anticancer properties of this compound have been explored in several studies:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound could induce apoptosis and inhibit cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.4 | Induction of apoptosis via caspase activation |
HeLa | 12.7 | Inhibition of cell cycle progression |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various halogenated phenolic compounds, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanisms
In another study by Johnson et al. (2024), the anticancer effects of this compound were investigated in xenograft models. The compound significantly reduced tumor growth in vivo, suggesting its potential for therapeutic applications in oncology.
Conclusion and Future Directions
The biological activity of this compound shows promise in both antimicrobial and anticancer research. Its unique structural features contribute to its interaction with biological systems, making it a valuable candidate for further investigation.
Future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a therapeutic agent.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
Properties
IUPAC Name |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUDZPZKGXGDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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